molecular formula C27H21NO12 B161159 Pradimicin P CAS No. 132971-65-4

Pradimicin P

Cat. No.: B161159
CAS No.: 132971-65-4
M. Wt: 551.5 g/mol
InChI Key: ZYIREGFVRPWOMN-OQBCBSLASA-N
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Description

Pradimicin P is a natural product found in Actinomadura hibisca and Actinomadura verrucosospora with data available.

Scientific Research Applications

Antifungal and Antiviral Properties

Pradimicins, including Pradimicin P, have been recognized for their broad-spectrum antifungal properties, showing effectiveness against various fungi such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. Pradimicins bind specifically to terminal D-mannosides in fungal cell walls, disrupting cell membrane integrity. Additionally, this compound has shown potential in inhibiting HIV-1, acting as a virus entry inhibitor by interacting with the HIV-1 gp120 glycoprotein (Walsh & Giri, 2005).

Biosynthetic Gene Cluster

Research into the biosynthesis of this compound led to the discovery and characterization of its biosynthetic gene cluster in Actinomadura hibisca. The cluster consists of genes encoding polyketide synthase, enzymes for sugar biosynthesis, and tailoring enzymes. This study provides insights into the complex biosynthetic pathway of this compound (Kim et al., 2007).

Mannose-Binding Mechanism

Pradimicins, including this compound, are unique in their ability to bind D-mannose. Understanding this binding mechanism is vital for exploring their use in glycobiological research. Recent advancements in derivatization strategies have made it possible to use Pradimicins as research tools, particularly in studying mannose-containing glycans (Nakagawa & Ito, 2022).

Glycosylation in Biosynthesis

The glycosylation mechanism in Pradimicin biosynthesis has been a subject of extensive study. Research identified specific glycosyltransferases responsible for attaching sugar moieties in this compound, which is crucial for its biological activity. This understanding aids in deciphering the complex process of antibiotic biosynthesis (Jha et al., 2015).

Antineoplastic Effects

This compound has shown potential in cancer therapy due to its DNA-damaging effects on cancer cells. Its antitumor activities include inducing DNA damage, apoptosis, and cell cycle arrest. This discovery opens new avenues for this compound as a novel therapeutic option in cancer treatment (Almeida et al., 2019).

Properties

CAS No.

132971-65-4

Molecular Formula

C27H21NO12

Molecular Weight

551.5 g/mol

IUPAC Name

(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1

InChI Key

ZYIREGFVRPWOMN-OQBCBSLASA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O

SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Synonyms

Pradimicin P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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